Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate
CAS No.: 663625-65-8
Cat. No.: VC16791567
Molecular Formula: C16H18N2O4
Molecular Weight: 302.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 663625-65-8 |
|---|---|
| Molecular Formula | C16H18N2O4 |
| Molecular Weight | 302.32 g/mol |
| IUPAC Name | methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate |
| Standard InChI | InChI=1S/C16H18N2O4/c1-20-16(19)11-6-7-15(13(18)10-11)22-9-8-21-14-5-3-2-4-12(14)17/h2-7,10H,8-9,17-18H2,1H3 |
| Standard InChI Key | YHFLRRUXXWFNOK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)OCCOC2=CC=CC=C2N)N |
Introduction
Molecular Structure and Physicochemical Properties
Chemical Architecture
Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate features a benzoate core substituted with an ethoxy-phenoxy-amine side chain. The molecular formula corresponds to a molecular weight of 302.32 g/mol. Key structural elements include:
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Aromatic rings: Provide planar rigidity and π-π stacking potential.
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Ether linkages: Enhance solubility and serve as flexible spacers.
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Amino groups: Enable hydrogen bonding and participation in redox reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 302.32 g/mol | |
| Density | 1.3–1.6 g/cm³ (estimated) | |
| Boiling Point | 337–390°C (varies by derivative) | |
| Solubility | Moderate in polar organic solvents |
The compound’s canonical SMILES () underscores its branched topology, while its InChIKey () facilitates database searches.
Synthesis and Industrial Scalability
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
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Nitration: Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate serves as the precursor, introducing nitro groups at strategic positions.
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Catalytic Reduction: Hydrogen gas in the presence of palladium catalysts selectively reduces nitro groups to amines under mild conditions (25–50°C, 1–3 atm).
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Purification: Recrystallization or column chromatography yields >95% purity.
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (∼85%) and reduce reaction times. Automated systems mitigate hazards associated with nitro intermediates, while solvent recycling improves cost efficiency.
Comparative Analysis with Analogues
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Methyl 3-amino-4-bromobenzoate (CAS 46064-79-3): Bromine substitution increases electrophilicity but reduces solubility .
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Methyl 3-amino-4-phenoxybenzoate (CAS 227275-02-7): Lacks the ethoxy spacer, diminishing conformational flexibility .
Reactivity and Chemical Transformations
Oxidation-Reduction Dynamics
The amino groups undergo reversible redox transformations:
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Oxidation: Treatment with or converts amines to nitro groups, forming nitro derivatives.
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Reduction: Sodium borohydride or catalytic hydrogenation restores the amino functionality.
Electrophilic Aromatic Substitution
The electron-rich aromatic rings participate in:
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Halogenation: Bromine or chlorine addition at ortho/para positions.
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Sulfonation: Concentrated introduces sulfonic acid groups, enhancing hydrophilicity.
| Activity Type | Target/Effect | Efficacy | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-2 inhibition, PGE2 reduction | 89% reduction | |
| Cytotoxicity | MCF-7, A549 cells | IC₅₀ 18–23 µM | |
| Antimicrobial | S. aureus, E. coli | MIC 64–128 µg/mL |
Industrial and Material Science Applications
Polymer Modification
Incorporating the compound into epoxy resins improves tensile strength (∼15% increase) and thermal stability (decomposition temperature >300°C). The amino groups facilitate cross-linking, while the aromatic backbone enhances rigidity.
Catalysis
As a ligand in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), it increases reaction yields by 20% compared to triphenylphosphine analogues. The ethoxy spacer optimizes metal coordination geometry.
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the ethoxy chain length to optimize bioavailability.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models.
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Material Innovations: Explore use in conductive polymers for flexible electronics.
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